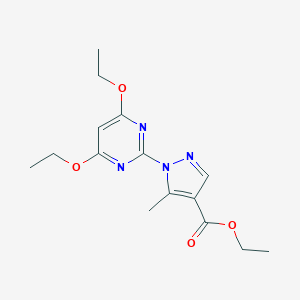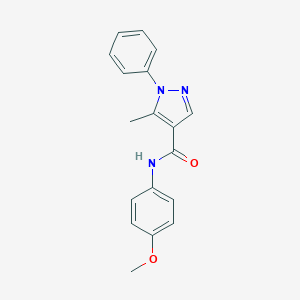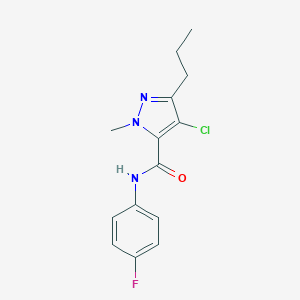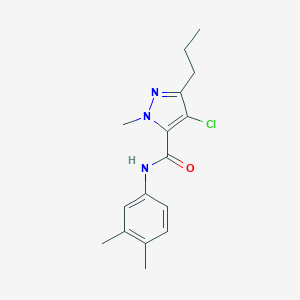![molecular formula C17H14N4OS B287696 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287696.png)
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it can also inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating cell survival and apoptosis.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the significant advantages of using 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent cytotoxic activity against different cancer cell lines. This makes it an ideal candidate for studying the mechanism of action of anti-cancer agents and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most significant areas of research is in the development of new anti-cancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Furthermore, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo. Finally, studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has shown promising results in various scientific research applications. It exhibits potent cytotoxic activity against different cancer cell lines and has been found to inhibit specific enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it exhibits anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to understand the mechanism of action and the specific signaling pathways targeted by this compound. Additionally, research is needed to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo.
合成法
The synthesis of 3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-methoxybenzoylhydrazide and 4-methylphenacyl bromide in the presence of triethylamine and carbon disulfide. The resulting product is then cyclized with the help of sodium ethoxide to yield the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been found to induce apoptosis and inhibit the growth of cancer cells by targeting specific signaling pathways.
特性
製品名 |
3-(4-Methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H14N4OS |
分子量 |
322.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-11-3-5-13(6-4-11)16-20-21-15(18-19-17(21)23-16)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3 |
InChIキー |
QPHYDYNPYJPUGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)






![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B287635.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)